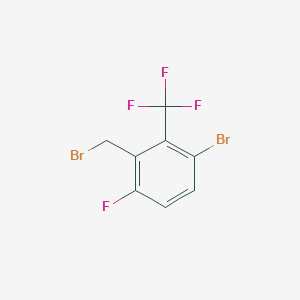

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2091622-35-2 . It has a molecular weight of 335.92 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.92 , a storage temperature of ambient temperature . The compound is in liquid form .Aplicaciones Científicas De Investigación

Trifluoromethylation of Aryl and Heteroaryl Halides

The application of fluoroform-derived CuCF3 has demonstrated remarkable reactivity towards aryl and heteroaryl halides. This method allows for the efficient trifluoromethylation of a wide range of compounds, including those bearing electron-withdrawing groups and ortho substituents. The process is noted for its high chemoselectivity, offering an effective strategy for synthesizing benzotrifluorides and related fluorinated aromatic compounds without generating undesired by-products. This approach is of particular interest in the development of pharmaceuticals and agrochemicals, where fluorinated motifs are sought for their unique properties (Lishchynskyi et al., 2013).

Palladium-catalyzed Trifluoroethylation

The palladium-catalyzed 2,2,2-trifluoroethylation process represents a novel methodology for introducing a trifluoroethyl group into organic molecules. Such modifications can significantly alter the biological activities of molecules, making this technique valuable for drug design. The method showcases the versatility of trifluoroethyl iodide and organoboronic acids or esters as precursors, enabling the synthesis of (2,2,2-trifluoroethyl)arenes under mild conditions. This process highlights the evolving landscape of fluorination strategies in organic synthesis, catering to the growing demand for fluorinated compounds in medicinal chemistry (Zhao & Hu, 2012).

Novel Synthesis of Trifluoroethyl Compounds

Innovative methodologies for the synthesis of trifluoroethyl compounds from homoallylic alcohols have been developed. These methods involve a copper(I) iodide-initiated trifluoromethyl-dehydroxylation process, enabling the generation of trifluoromethyl derivatives with high efficiency. Such synthetic routes expand the toolkit available for the introduction of fluorinated groups into organic compounds, offering new avenues for the exploration of their physicochemical properties (Duan & Chen, 1994).

Photoredox Systems for Catalytic Fluoromethylation

The design of photoredox systems for the catalytic fluoromethylation of carbon-carbon multiple bonds has opened new pathways for the efficient and selective incorporation of CF3 and CF2H groups into organic skeletons. Utilizing visible light, these photoredox catalyzed reactions facilitate the generation of fluoromethyl radicals, enabling redox-neutral processes that are highly compatible with a variety of functional groups. This approach underscores the potential of photoredox catalysis in facilitating novel fluoromethylation strategies, highlighting its significance in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications (Koike & Akita, 2016).

Mecanismo De Acción

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound would be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

It’s known that sm cross-coupling reactions are generally environmentally benign , suggesting that they can be carried out under a variety of conditions.

Propiedades

IUPAC Name |

1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWHXTCYVWLBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)

![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)

![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)

![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)